molecular formula C9H15N3O2 B1526359 tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate CAS No. 847139-23-5

tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate

Cat. No. B1526359
CAS RN: 847139-23-5
M. Wt: 197.23 g/mol
InChI Key: AZEOFHCJPAQKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C9H15N3O2 . It has a molecular weight of 197.24 . The compound is a light yellow solid and is stored at temperatures between 0-5°C .


Molecular Structure Analysis

The InChI code for “tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate” is 1S/C9H15N3O2/c1-6-7(10)5-12(11-6)8(13)14-9(2,3)4/h5H,10H2,1-4H3 . This indicates the presence of 9 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

“tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate” is a light yellow solid . It has a molecular weight of 197.24 and is stored at temperatures between 0-5°C .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are synthesized using various methods, including transition-metal catalysts and photoredox reactions. These derivatives serve as core elements in the chemical industry, particularly in medicine and agriculture . The tert-butyl group in the compound provides steric hindrance, which can be beneficial in selective reactions.

Antimicrobial and Antifungal Applications

Pyrazole derivatives exhibit significant biological activities, including antimicrobial and antifungal properties. The amino group in the tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate structure can be modified to enhance these properties for potential use in developing new antimicrobial agents .

Anti-inflammatory and Anticancer Agents

The structural framework of pyrazole derivatives makes them suitable candidates as anti-inflammatory and anticancer agents. Research has shown that certain pyrazole compounds can act as effective PDE4 inhibitors, which are important in treating inflammatory diseases .

Antidiabetic Activity

Pyrazole derivatives have been identified to possess antidiabetic activity. The modification of the tert-butyl group and the pyrazole ring can lead to the development of new antidiabetic drugs with improved efficacy .

Neuroprotective Agents

Some pyrazole derivatives have shown potential as neuroprotective agents. For instance, certain compounds can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the aggregation of amyloid-beta peptide, which is implicated in Alzheimer’s disease .

Agricultural Chemicals

In agriculture, pyrazole derivatives are used to synthesize compounds with herbicidal, insecticidal, and fungicidal properties. The tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate can be a precursor for such chemicals, contributing to the protection of crops .

Organic Synthesis Intermediates

This compound can serve as an intermediate in the synthesis of more complex heterocyclic systems. Its reactivity can be utilized to create a variety of structures with diverse applications in pharmaceuticals .

Bioconjugation in Chemical Biology

The biocompatibility and fast kinetics of tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate make it suitable for bioconjugation experiments in chemical biology. It can be used to modify biomolecules for research purposes .

properties

IUPAC Name

tert-butyl 4-amino-3-methylpyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-6-7(10)5-12(11-6)8(13)14-9(2,3)4/h5H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEOFHCJPAQKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733484
Record name tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

847139-23-5
Record name 1,1-Dimethylethyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847139-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl 3-methyl-4-nitropyrazole-1-carboxylate (815 mg) was dissolved in MeOH (20 ml) and hydrogenated at room temperature for 40 hours with 10% Pd/C (0.2 g, 50% wet). The catalyst was filtered off and the solvent removed in vacuo. Column chromatography on silica (4 g), eluting with 1:1 EtOAc-heptane (500 ml) gave tert-butyl 4-amino-3-methylpyrazole-1-carboxylate (400 mg).
Quantity
815 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate
Reactant of Route 3
tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate
Reactant of Route 6
tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.